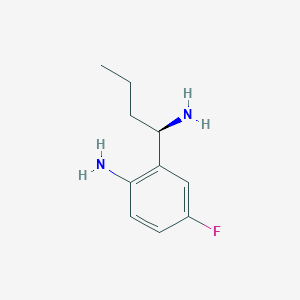

(R)-2-(1-Aminobutyl)-4-fluoroaniline2hcl

Description

Significance of Chiral Amines and Fluorinated Building Blocks in Contemporary Chemical Synthesis

Chiral amines are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and agrochemicals. yale.edu It is estimated that over 40% of small-molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry. rsc.org The specific spatial orientation of the amine group is often crucial for binding to biological targets like enzymes and receptors, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful. rsc.org Consequently, the development of methods for the enantioselective synthesis of chiral amines is a major focus of research. yale.edu

Parallel to the importance of chirality, the incorporation of fluorine into organic molecules has become a powerful strategy in drug design and materials science. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics. nih.gov In medicinal chemistry, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.gov As such, fluorinated building blocks are highly sought-after components in the synthesis of new chemical entities. nih.gov The strategic combination of a chiral amine and a fluorine-substituted aromatic ring, as seen in fluorinated anilines, offers a powerful approach to creating novel molecules with potentially superior properties. nih.govnih.gov

Table 1: General Properties of Parent Compound 4-Fluoroaniline (B128567)

| Property | Value | Source |

| Molecular Formula | C₆H₆FN | nih.gov |

| Molecular Weight | 111.12 g/mol | nih.gov |

| Appearance | Colorless to light-colored oily liquid | nih.gov |

| Melting Point | -1.9 °C | wikipedia.org |

| Boiling Point | 188 °C | wikipedia.org |

| General Use | Intermediate in pharmaceuticals and agrochemicals | nih.govwikipedia.org |

This table presents data for the parent compound, 4-fluoroaniline, to provide context for the properties of its derivatives.

Role of (R)-2-(1-Aminobutyl)-4-fluoroaniline Dihydrochloride (B599025) as a Chiral Intermediate in Enantioselective Transformations

(R)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride is a chiral intermediate that combines the key features of a chiral amine and a fluorinated aniline (B41778). The "(R)" designation specifies the absolute configuration at the stereocenter of the 1-aminobutyl group. The presence of this defined stereocenter makes the molecule a valuable tool for enantioselective transformations.

In principle, a chiral building block like (R)-2-(1-Aminobutyl)-4-fluoroaniline can be employed in several ways in asymmetric synthesis:

As a Chiral Auxiliary: The chiral amine could be temporarily incorporated into a prochiral substrate. The steric and electronic influence of the chiral auxiliary would then direct a subsequent chemical reaction to occur stereoselectively, favoring the formation of one diastereomer over the other. After the desired stereocenter is set, the chiral auxiliary is cleaved and can potentially be recovered.

As a Precursor to Chiral Ligands: The aniline nitrogen and the primary amine of the aminobutyl side chain offer points for further functionalization. This could allow for the synthesis of novel chiral ligands for transition metal catalysis. Such ligands are instrumental in a wide range of enantioselective reactions, including hydrogenations, cross-couplings, and aminations, by creating a chiral environment around the metal center.

As a Direct Component of a Target Molecule: The compound itself can be incorporated as a key fragment into a larger, more complex molecule where its specific stereochemistry and fluorinated phenyl ring are essential for the final product's desired properties and function.

The dihydrochloride salt form enhances the stability and water solubility of the compound, which can be advantageous for handling and for certain reaction conditions. The amine groups would be protonated, and they can be readily converted to the free base form by treatment with a suitable base prior to their use in a chemical reaction.

Table 2: Potential Research Applications for Chiral 2-Alkyl-4-Fluoroanilines

| Application Area | Research Focus | Potential Advantage |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | Introduction of a chiral center and a fluorinated moiety to modulate pharmacological properties. |

| Asymmetric Catalysis | Development of new chiral ligands | Creation of stereochemically defined environments for metal-catalyzed enantioselective reactions. |

| Process Chemistry | Optimization of synthetic routes to complex molecules | Serving as a key chiral building block to simplify the synthesis of enantiomerically pure final products. |

| Materials Science | Creation of novel polymers or functional materials | The chiral and fluorinated nature could impart specific optical or physical properties to new materials. |

Structure

3D Structure

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-[(1R)-1-aminobutyl]-4-fluoroaniline |

InChI |

InChI=1S/C10H15FN2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9H,2-3,12-13H2,1H3/t9-/m1/s1 |

InChI Key |

RHKDTMGYZGERJE-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](C1=C(C=CC(=C1)F)N)N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)N)N |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of R 2 1 Aminobutyl 4 Fluoroaniline2hcl

Reaction Mechanisms Involving the Chiral Aminobutyl Group

The (R)-1-aminobutyl substituent contains a primary amine and a chiral center, which are key to its reactivity. Primary amines are versatile functional groups that readily participate in a variety of transformations.

Acylation and Amide Formation: The primary amine of the aminobutyl group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing protecting groups. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides to yield secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Imine Formation and Reductive Amination: In the presence of aldehydes or ketones, the aminobutyl group can form an imine (Schiff base) through a reversible condensation reaction. Subsequent reduction of the imine, typically with a hydride reagent like sodium borohydride, yields a more stable secondary amine. This two-step process is known as reductive amination and is a powerful method for C-N bond formation.

Chiral Induction: The (R)-stereocenter adjacent to the primary amine can influence the stereochemical outcome of reactions at the amine or at nearby functional groups, a process known as chiral induction. This is particularly important in asymmetric synthesis where the goal is to create new stereocenters with a specific configuration.

Table 1: Common Reactions of the Aminobutyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Acylation | Acyl chloride, Anhydride | Primary Amine → Amide |

| Alkylation | Alkyl halide | Primary Amine → Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Primary Amine → Secondary Amine |

Aromatic Reactivity of the 4-Fluoroaniline (B128567) Moiety in Synthesis

The reactivity of the aromatic ring is governed by the electronic effects of its substituents: the aminobutyl group at position 2 and the fluorine atom at position 4.

Electrophilic Aromatic Substitution (EAS): The aniline (B41778) portion of the molecule makes the aromatic ring highly activated towards electrophilic attack. The amino group is a strong ortho-, para-director. However, the bulky aminobutyl group at position 2 provides significant steric hindrance, which can disfavor substitution at the ortho position (position 3). The fluorine atom at position 4 is an electron-withdrawing group via induction but an ortho-, para-director due to its lone pairs. Consequently, electrophilic substitution is most likely to occur at position 5, which is para to the activating aminobutyl group and ortho to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. ossila.com This type of reaction is a common strategy for introducing new functionalities onto the aromatic ring. ossila.com

Diazotization: The aniline nitrogen can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

The 4-fluoroaniline scaffold is recognized as a valuable building block in organic synthesis, particularly for creating complex molecules for pharmaceuticals and advanced materials. nbinno.com Its unique reactivity, stemming from the fluorine atom's presence, makes it an attractive starting point for diverse chemical transformations. nbinno.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Substituent | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 2 | -(CH(NH₂))(CH₂)₂CH₃ | Activating, o,p-directing | High | - |

| 3 | -H | - | High (from C2) | Low |

| 4 | -F | Deactivating (Inductive), o,p-directing (Resonance) | - | - |

| 5 | -H | - | Low | High |

Stereochemical Control and Regioselectivity in Reactions of (R)-2-(1-Aminobutyl)-4-fluoroaniline

The combination of chirality and multiple reactive sites in (R)-2-(1-Aminobutyl)-4-fluoroaniline allows for a high degree of control over reaction outcomes.

Stereochemical Control: The existing (R)-stereocenter on the aminobutyl group can act as a chiral auxiliary, directing the formation of new stereocenters during a reaction. For instance, in an intramolecular cyclization, the stereochemistry of the aminobutyl group can determine the facial selectivity of the attack, leading to a specific diastereomer of the product. This principle is fundamental to stereoselective synthesis. nih.gov

Regioselectivity: As discussed, the substitution pattern on the aniline ring dictates the regioselectivity of electrophilic aromatic substitution, favoring the 5-position. utwente.nlnih.gov In reactions involving both the amine and the ring, the choice of reagents and conditions can selectively target one site over the other. For example, performing a reaction under acidic conditions would protonate the amines, deactivating them and favoring reactions on the aromatic ring (albeit with altered directing effects). The interplay between electronic directing effects and steric hindrance is key to achieving regioselectivity. utwente.nlmdpi.com

The development of new chemo-, regio-, and stereoselective reactions is a significant focus in organic synthesis, enabling the creation of complex and valuable compounds from versatile building blocks. nih.gov

Influence of the Dihydrochloride (B599025) Salt Form on Reaction Pathways and Stability

The use of (R)-2-(1-Aminobutyl)-4-fluoroaniline as a dihydrochloride salt has profound implications for its reactivity and stability.

Reactivity: In the dihydrochloride form, both the primary amine of the butyl group and the aniline nitrogen are protonated to form ammonium (B1175870) (-NH₃⁺) and anilinium ions, respectively.

Deactivation of Amino Groups: Protonation renders the amino groups non-nucleophilic and protects them from reacting with electrophiles. To engage these groups in reactions like acylation or alkylation, they must first be deprotonated by treatment with a base.

Altered Aromatic Reactivity: The anilinium group (-NH₂R⁺) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. This completely changes the reactivity pattern of the aromatic ring compared to the free amine form. Electrophilic attack, if it occurs, would be directed to the positions meta to the anilinium group (positions 3 and 5).

Stability and Solubility: The salt form generally increases the compound's stability, making it less susceptible to oxidative degradation compared to the free amine. It also significantly alters its solubility profile, typically increasing solubility in polar solvents like water and alcohols, while decreasing it in nonpolar organic solvents. This property is often advantageous for purification by recrystallization and for use in aqueous reaction media.

Advanced Analytical Characterization in the Context of R 2 1 Aminobutyl 4 Fluoroaniline2hcl Research

Spectroscopic Methods for Stereochemical and Structural Elucidation (e.g., VCD, NMR)

Spectroscopic techniques are powerful, non-destructive tools for probing the intricate structural details of chiral molecules. Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial for elucidating both the constitution and the absolute stereochemistry of compounds like (R)-2-(1-Aminobutyl)-4-fluoroaniline 2hcl.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com This technique is exquisitely sensitive to the spatial arrangement of atoms, making it a definitive method for determining the absolute configuration of enantiomers in solution. nih.gov The VCD spectrum of one enantiomer is the mirror image of the other, providing a unique fingerprint for the (R) and (S) forms.

For (R)-2-(1-Aminobutyl)-4-fluoroaniline, the VCD spectrum would be compared with quantum mechanical calculations, typically using Density Functional Theory (DFT). wikipedia.org A match between the experimental spectrum of a synthesized batch and the calculated spectrum for the (R)-enantiomer unequivocally confirms its absolute configuration. VCD is advantageous as it does not require crystallization of the compound or the use of chiral derivatizing agents. nih.gov

Illustrative VCD Data for a Chiral Amine

While specific VCD data for (R)-2-(1-Aminobutyl)-4-fluoroaniline 2hcl is not publicly available, the following table illustrates typical data that would be generated and compared with theoretical calculations.

| Vibrational Mode | Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer | Assignment |

| N-H stretch | 3350 | +2.5 | +2.8 | Asymmetric stretch of NH₂ |

| C-H stretch (butyl) | 2960 | -5.1 | -4.9 | Asymmetric CH₃ stretch |

| C-H stretch (butyl) | 2875 | +1.8 | +2.0 | Symmetric CH₃ stretch |

| C-F stretch | 1240 | +8.3 | +8.9 | Aryl-F stretch |

| C-N stretch | 1150 | -3.7 | -3.5 | Chiral center C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for structural elucidation. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, specialized NMR techniques are required to determine stereochemistry. researchgate.netpurechemistry.org For chiral molecules like (R)-2-(1-Aminobutyl)-4-fluoroaniline, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a common strategy. researchgate.net

Reacting the amine with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), creates diastereomers. nih.gov These diastereomers exhibit distinct NMR signals, particularly for protons near the chiral center. The differences in chemical shifts (Δδ) between the diastereomers can be used to deduce the absolute configuration of the original amine. nih.gov Furthermore, ¹⁹F NMR can be a powerful tool, given the fluorine atom in the aniline (B41778) ring, potentially offering a sensitive probe for chiral discrimination when using fluorinated CDAs. frontiersin.orgnih.gov

Hypothetical ¹H NMR Data after Derivatization with (R)- and (S)-MTPA

| Proton | δ (ppm) for (R)-Amine + (R)-MTPA | δ (ppm) for (R)-Amine + (S)-MTPA | Δδ (S-R) (ppm) |

| H at chiral center | 4.85 | 4.95 | +0.10 |

| CH₂ (adjacent to chiral center) | 1.78 | 1.72 | -0.06 |

| Terminal CH₃ | 0.92 | 0.90 | -0.02 |

| Aromatic H (ortho to amine) | 6.88 | 6.85 | -0.03 |

X-ray Crystallography for Absolute Configuration Determination of (R)-2-(1-Aminobutyl)-4-fluoroaniline 2hcl and its Derivatives

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.org This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom.

To determine the absolute configuration, the analysis must be performed on a non-centrosymmetric crystal, which is inherent for an enantiomerically pure substance. The key phenomenon utilized is anomalous dispersion, where heavy atoms in the structure scatter X-rays differently depending on the chirality of the molecule. This leads to measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs. The Flack parameter is a critical value refined during the structure solution that indicates whether the determined structure corresponds to the correct enantiomer. A value close to 0 confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct.

While a crystal structure for (R)-2-(1-Aminobutyl)-4-fluoroaniline 2hcl is not publicly documented, studies on related 4-fluoroaniline (B128567) derivatives have successfully employed this technique. researchgate.net For instance, the crystal structure of a derivative would not only confirm the (R) configuration at the chiral center but also provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Illustrative Crystallographic Data Table

| Parameter | Value |

| Compound | (R)-2-(1-Aminobutyl)-4-fluoroaniline 2HCl |

| Chemical Formula | C₁₀H₁₇Cl₂FN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| Volume (ų) | 1658.9 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Advanced Chromatographic Techniques for Enantiopurity Assessment (e.g., Chiral HPLC)

While spectroscopic and crystallographic methods confirm the absolute configuration, chromatographic techniques are essential for quantifying the enantiomeric purity (or enantiomeric excess, ee) of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used method for this purpose. nih.govnih.gov

CSPs are designed with a chiral selector that interacts differently with the two enantiomers of an analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For a primary amine like (R)-2-(1-Aminobutyl)-4-fluoroaniline, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org The method involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system. The area under each enantiomeric peak in the resulting chromatogram is proportional to its concentration.

To enhance detection and sensitivity, the amine may be derivatized with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) before analysis. yakhak.org The development of a robust chiral HPLC method requires optimization of the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the enantiomers. yakhak.orgresearchgate.net

Representative Chiral HPLC Method Parameters and Results

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Enantiomeric Excess (% ee) | >99.5% |

This analytical technique is crucial in quality control during synthesis and for ensuring that the final product meets the stringent purity requirements for its intended application.

Theoretical and Computational Studies on R 2 1 Aminobutyl 4 Fluoroaniline2hcl and Its Transformations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States Involving Fluoroanilines

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for elucidating reaction mechanisms, offering a balance between computational cost and accuracy. aip.org For fluoroanilines and their derivatives, DFT calculations provide critical insights into their electronic structure, which in turn governs their reactivity.

Research on substituted anilines demonstrates that DFT methods, such as B3LYP, are employed to calculate various molecular properties. clockss.orgresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key descriptor of a molecule's chemical reactivity and kinetic stability. colostate.edu A smaller gap generally indicates a more reactive species. For fluoroanilines, the fluorine atom, being highly electronegative, influences the electron density distribution across the aromatic ring and on the amino group, which can be quantified by DFT calculations. clockss.orgcolostate.edu

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the electron density distribution and are instrumental in predicting sites for electrophilic and nucleophilic attack. researchgate.netcolostate.edu In a molecule like 4-fluoroaniline (B128567), the electron-rich regions (prone to electrophilic attack) are often located around the fluorine and nitrogen atoms, while the electron-poor regions (susceptible to nucleophilic attack) are situated elsewhere on the molecule. colostate.edu

Furthermore, DFT is extensively used to map the potential energy surfaces of reactions involving anilines. This allows for the identification of transition states, which are critical for understanding reaction kinetics. For instance, in reactions like the Biginelli reaction catalyzed by a chiral primary amine, DFT has been used to investigate the transition states of the rate-determining step, thereby explaining the observed stereoselectivity. clockss.orgelsevierpure.com The calculations can model the entire reaction pathway, from reactants to products, through various intermediates and transition states, providing a detailed mechanistic picture. semanticscholar.org

Table 1: Key DFT-Calculated Properties for Fluoroaniline Derivatives

| Property | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. colostate.edu |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. researchgate.netcolostate.edu |

| Transition State Geometry and Energy | The structure and energy of the highest point on the reaction coordinate. | Determines the activation energy and the rate of a chemical reaction. |

This table is generated based on principles discussed in the referenced literature and is for illustrative purposes.

Computational Modeling of Stereoselectivity Origins in the Formation and Reactions of Chiral Aminobutyl Anilines

The stereochemistry of chiral amines is of paramount importance in various chemical fields. Computational modeling, particularly using DFT, has proven to be a powerful tool for understanding the origins of stereoselectivity in their synthesis and reactions. acs.orgnih.gov

The formation of a chiral center, such as the one in (R)-2-(1-Aminobutyl)-4-fluoroaniline, often involves a stereoselective reaction. Computational studies can model these reactions to determine why one stereoisomer is formed preferentially. A notable example is the use of chiral catalysts. DFT calculations can elucidate the interactions between the substrate, the catalyst, and the reagents in the transition state. clockss.orgelsevierpure.com These studies often reveal that non-covalent interactions, such as hydrogen bonding or steric hindrance, in the transition state assembly are responsible for the observed enantioselectivity.

For instance, in the Biginelli reaction catalyzed by a chiral primary amine, computational analysis showed that the orientation of the catalyst's amide moiety was the key factor in determining the stereochemical outcome. clockss.orgelsevierpure.com The rate-determining step, a proton transfer accompanying cyclization, was found to have different activation energies for the pathways leading to the different stereoisomers, thus explaining the high enantioselectivity observed experimentally. clockss.org

Similarly, computational studies can be applied to understand the stereospecific isomerization of chiral allylic amines, a process that can be used to synthesize chiral amines with remote stereogenic centers. nih.gov By modeling the reaction pathways, researchers can rationalize the high degree of chirality transfer.

Table 2: Factors Influencing Stereoselectivity in Chiral Amine Synthesis

| Factor | Description | Computational Insight |

| Catalyst-Substrate Interaction | The non-covalent interactions between the chiral catalyst and the substrate. | DFT can model the geometry and energy of the catalyst-substrate complex in the transition state. clockss.orgelsevierpure.com |

| Steric Hindrance | The spatial arrangement of bulky groups that may favor one reaction pathway over another. | Computational models can quantify the steric strain in different transition states. libretexts.org |

| Electronic Effects | The influence of electron-donating or -withdrawing groups on the reaction pathway. | DFT calculations can reveal the electronic properties that stabilize one transition state over another. |

| Solvent Effects | The role of the solvent in stabilizing or destabilizing transition states. | Implicit or explicit solvent models can be incorporated into DFT calculations to account for solvent effects. |

This table is generated based on principles discussed in the referenced literature and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of (R)-2-(1-Aminobutyl)-4-fluoroaniline 2HCl

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and flexibility. For a molecule like (R)-2-(1-Aminobutyl)-4-fluoroaniline, which has a flexible butyl side chain, conformational analysis is crucial for a comprehensive understanding of its properties.

Conformational analysis aims to identify the stable, low-energy conformations (rotamers) of a molecule. lumenlearning.comchemistrysteps.com This can be achieved through computational methods that systematically rotate the rotatable bonds and calculate the potential energy of each resulting conformation. For substituted anilines, such as 2-ethylaniline, which is structurally related to the title compound, computational and spectroscopic studies have been used to determine the potential energy surfaces for side-chain torsion. aip.orgcolostate.edu These studies reveal the most stable arrangements of the alkyl group relative to the aniline (B41778) ring. The interactions between the side chain and the amino group on the ring are often found to be primarily steric in nature. colostate.edu

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov In an MD simulation, the movements of atoms are calculated based on a force field, which describes the potential energy of the system. nih.govchemrxiv.org This allows for the exploration of the conformational landscape of the molecule and the study of its dynamic properties. For a flexible molecule, an MD simulation can show how it transitions between different conformations and how these conformations are influenced by the surrounding environment, such as a solvent. elsevierpure.com

Table 3: Computational Methods for Conformational Analysis

| Method | Description | Information Obtained |

| Potential Energy Surface (PES) Scanning | Systematically changing torsional angles and calculating the energy at each point. | Identifies energy minima (stable conformers) and energy barriers between them. aip.orgcolostate.edu |

| Ab Initio Calculations | Solving the electronic Schrödinger equation without empirical parameters. | Provides accurate energies and geometries for different conformers. aip.orgcolostate.edu |

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms over time based on a force field. | Reveals the dynamic behavior, conformational flexibility, and interactions with the environment. nih.gov |

This table is generated based on principles discussed in the referenced literature and is for illustrative purposes.

Application of R 2 1 Aminobutyl 4 Fluoroaniline2hcl in the Asymmetric Synthesis of Complex Molecular Architectures

As a Chiral Building Block for Novel Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov (R)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride (B599025) is a key starting material for the synthesis of novel fluorinated compounds. The presence of the fluorine atom on the aromatic ring and the chiral aminobutyl group provides a scaffold for constructing more complex fluorinated molecules.

The synthesis of fluorinated compounds often relies on the use of specialized building blocks. nih.govbeilstein-journals.org The 4-fluoroaniline (B128567) moiety, in particular, is a versatile precursor in organic synthesis, enabling the creation of a diverse range of complex organic molecules. nbinno.com Its reactivity, influenced by the fluorine atom, makes it a valuable component for chemists in various fields, including pharmaceuticals and advanced materials. nbinno.com The development of new methods for creating chiral fluorine-containing building blocks is an active area of research. nih.gov

Strategies for synthesizing fluorinated compounds include:

Halofluorination: This process involves the addition of a halogen and a fluorine atom across a double bond. nih.govbeilstein-journals.org

Deoxyfluorination: This method introduces fluorine by replacing an oxygen-containing group. nih.govbeilstein-journals.org

Direct C-H fluorination: This approach involves the direct replacement of a hydrogen atom with a fluorine atom. nih.gov

The use of chiral building blocks like (R)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride is essential for controlling the stereochemistry of the final fluorinated products.

Role in the Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

Chiral ligands and catalysts are fundamental to asymmetric synthesis, enabling the conversion of non-chiral starting materials into chiral products with high enantioselectivity. enamine.net (R)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride can be utilized as a precursor for the synthesis of such ligands and catalysts.

The amine functionality of the molecule can be readily modified to incorporate coordinating groups, such as phosphines or other heteroatoms, which can then bind to a metal center to form a chiral catalyst. The inherent chirality of the (R)-1-aminobutyl group directs the stereochemical outcome of the reactions catalyzed by these complexes.

Key aspects of this application include:

Synthesis of Chiral Ligands: The amine can be derivatized to form various types of chiral ligands, including aminoalcohols and phosphine-containing ligands. enamine.netmdpi.com These ligands are crucial for creating catalysts used in asymmetric reactions like hydrogenation and reduction. enamine.netmdpi.comresearchgate.net

Formation of Chiral Catalysts: The resulting chiral ligands can be complexed with transition metals such as rhodium or iridium to generate catalysts for asymmetric hydrogenation and other transformations. researchgate.net The development of such catalysts is a significant area of research in asymmetric synthesis. yale.edu

Biocatalysis: The synthesis of chiral amines is also a focus of biocatalysis, where enzymes are engineered to perform highly selective transformations. nih.gov This approach offers an environmentally friendly alternative to traditional chemical methods.

The table below summarizes some common types of chiral ligands and their applications in asymmetric synthesis.

| Chiral Ligand Type | Application in Asymmetric Synthesis |

| Chiral Diphosphines | Asymmetric hydrogenation of C=C and C=O bonds. enamine.net |

| Chiral Aminoalcohols | Chiral auxiliaries and ligands for asymmetric catalysts. enamine.netmdpi.com |

| Chiral Sulfinamides | Versatile reagents for the synthesis of a wide variety of chiral amines. yale.edu |

| Chiral Oxazaborolidines | Catalytic enantioselective reduction of ketones. mdpi.com |

Intermediate in the Formation of Nitrogen-Containing Heterocycles and Polycyclic Systems with Defined Stereochemistry

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The defined stereochemistry of (R)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride makes it a valuable intermediate for the synthesis of these complex structures with controlled stereochemistry.

The primary amine and the aromatic ring of the molecule provide reactive sites for cyclization reactions. The chiral center ensures that the resulting heterocyclic or polycyclic systems are formed with a specific three-dimensional orientation. This is crucial for creating molecules with desired biological activities.

Recent advances in the synthesis of fluorinated heterocycles often involve the use of fluorinated building blocks. mdpi.com For example, 2-aryl-6-polyfluoroalkyl-4-pyrones have been used to construct trifluoromethyl-bearing azaheterocycles like pyrazoles and pyridones. mdpi.com The synthesis of α-fluoroalkyl-α-amino acids, which are precursors to various heterocycles, has also seen significant progress. mdpi.com

Contribution to the Construction of Complex Molecules with Defined Stereochemistry

The ultimate goal of asymmetric synthesis is the construction of complex molecules with complete control over their stereochemistry. (R)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride contributes to this goal by serving as a chiral building block that can be incorporated into larger, more complex molecular architectures.

Its utility is demonstrated in multi-step total synthesis campaigns where the introduction of a specific stereocenter early in the synthetic route is critical for the successful formation of the target molecule. The fluorinated aniline (B41778) portion of the molecule can also participate in various coupling reactions, further expanding its utility in the construction of complex targets. The development of synthetic methods using chiral auxiliaries, such as sulfinyl groups, has been instrumental in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua

The synthesis of complex molecules often involves the use of chiral Ni(II) complexes, which have proven to be powerful tools for obtaining non-canonical amino acids, including fluorinated analogs. beilstein-journals.org These methods allow for the modification of peptides and proteins, enhancing their stability and cell permeability. beilstein-journals.org The enantioselective synthesis of amino acids is a key area of research, with various methods being developed to produce these essential building blocks in high purity. mdpi.com

Future Research Directions and Emerging Paradigms in the Chemistry of Chiral Fluoroanilines

Development of Novel Stereoselective Methodologies for (R)-2-(1-Aminobutyl)-4-fluoroaniline 2HCl Derivatives

While the parent compound (R)-2-(1-Aminobutyl)-4-fluoroaniline possesses a defined stereocenter, future research will heavily focus on developing novel stereoselective methods to create more complex derivatives. This involves the precise introduction of new stereogenic centers or the diastereoselective functionalization of the existing chiral scaffold.

Key research thrusts will likely include:

Diastereoselective N-Functionalization: The primary amine of the aminobutyl group is a prime handle for derivatization. Future methodologies will aim to control the stereochemical outcome of reactions at this site or adjacent positions. For instance, the development of catalyst-controlled asymmetric reductive amination protocols could be used to introduce complex substituents on the nitrogen atom.

Asymmetric C-H Functionalization: A significant frontier in synthesis is the direct, stereoselective functionalization of C-H bonds. For derivatives of (R)-2-(1-Aminobutyl)-4-fluoroaniline, this could involve the asymmetric ortho-functionalization of the aniline (B41778) ring, guided by the existing chiral side chain. Transition-metal catalysis (e.g., with Palladium, Rhodium, or Iridium) using bespoke chiral ligands could enable the introduction of new substituents with high diastereoselectivity.

Organocatalytic Approaches: Asymmetric organocatalysis offers a metal-free alternative for creating chiral molecules. Future work could explore the use of chiral Brønsted acids or phosphoric acids to catalyze additions to imines formed in situ from the title compound, thereby generating new stereocenters with high control.

The table below outlines a hypothetical comparison of potential stereoselective methods for creating a derivative, such as an N-benzylated analog with a second stereocenter.

| Methodology | Catalyst/Reagent | Proposed Substrate | Hypothetical Diastereomeric Ratio (d.r.) | Potential Advantages |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid | 1-Phenylpropan-2-one | >95:5 | Metal-free, operationally simple. |

| Directed C-H Borylation | Ir-catalyst with Chiral Ligand | N-protected (R)-2-(1-Aminobutyl)-4-fluoroaniline | >90:10 | Direct functionalization of the aromatic ring. |

| Chiral Auxiliary-Mediated Alkylation | Evans' Oxazolidinone | N-acylated derivative | >98:2 | High predictability and reliability. |

Exploration of New Catalytic Applications of (R)-2-(1-Aminobutyl)-4-fluoroaniline 2HCl-Derived Ligands

The inherent chirality and the presence of two distinct donor sites (the aniline nitrogen and the side-chain amine) make (R)-2-(1-Aminobutyl)-4-fluoroaniline an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. By chemically modifying these nitrogen atoms, a diverse library of ligands can be accessed.

Future research will likely focus on:

Synthesis of P,N-Type Ligands: The amine groups can be readily phosphinated to create chiral P,N-type ligands. These ligands are highly effective in a range of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling. The fluorine substituent on the aniline ring could modulate the electronic properties of the metal center, potentially leading to enhanced catalytic activity or selectivity.

Development of Schiff Base Ligands: Condensation of the primary amine with chiral aldehydes or ketones can generate a new class of modular Schiff base (N,N'-type) ligands. These are often used in catalysis for reactions like asymmetric cyanations or reductions.

Immobilization and Heterogenization: To improve catalyst recyclability, ligands derived from the title compound could be anchored to solid supports, such as polymers or silica (B1680970) gel. This would facilitate their use in industrial-scale processes.

The following table presents a prospective evaluation of newly designed ligands derived from (R)-2-(1-Aminobutyl)-4-fluoroaniline in a model asymmetric transfer hydrogenation reaction of acetophenone.

| Ligand Type | Proposed Ligand Structure | Metal Complex | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) |

| P,N-Ligand | N-(Diphenylphosphino)-N'-[(R)-1-(2-amino-5-fluorophenyl)butyl]amine | Ru(II) | 98 | 95 |

| Schiff Base Ligand | (R,E)-N-(2-hydroxybenzylidene)-1-(2-amino-5-fluorophenyl)butan-1-amine | Ti(IV) | 92 | 88 |

| Diamine Ligand | (R)-N1-Tosyl-1-(2-amino-5-fluorophenyl)butane-1,4-diamine | Rh(III) | 99 | 97 |

Integration with Flow Chemistry and Sustainable Synthesis Approaches for Chiral Fluorinated Amines

The synthesis and derivatization of chiral fluorinated amines are well-suited for the adoption of modern, sustainable manufacturing technologies like continuous flow chemistry. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

Emerging paradigms in this area include:

Multi-Step Telescoped Flow Synthesis: Future research will aim to develop fully continuous, multi-step syntheses of derivatives of (R)-2-(1-Aminobutyl)-4-fluoroaniline. This could involve combining steps like nitration, reduction, chiral resolution (e.g., via continuous crystallization or chromatography), and final derivatization into a single, uninterrupted process.

Use of Immobilized Catalysts and Reagents: Packing flow reactors with solid-supported catalysts or scavenger resins can streamline purification, minimize waste, and allow for the reuse of expensive reagents and catalysts.

Biocatalysis in Flow: The enantioselective synthesis of chiral amines can be achieved with high efficiency using enzymes like transaminases or dehydrogenases. Integrating these biocatalysts into flow reactors could provide a highly sustainable route to (R)-2-(1-Aminobutyl)-4-fluoroaniline and its analogs, operating in aqueous media under mild conditions.

A comparative table below highlights the potential benefits of a flow chemistry approach versus a traditional batch process for a hypothetical N-acylation reaction.

| Parameter | Traditional Batch Process | Hypothetical Flow Process | Sustainability Advantage |

| Reaction Time | 6-12 hours | 10-30 minutes | Increased throughput, lower energy consumption. |

| Workup | Liquid-liquid extraction, column chromatography | In-line purification with scavenger resin | Reduced solvent waste and process time. |

| Safety | Handling of bulk, potentially exothermic reactions | Small reaction volumes, superior temperature control | Minimized risk of thermal runaway. |

| Scalability | Difficult, requires process re-optimization | Straightforward by "numbering-up" or longer run times | More efficient path to industrial production. |

Computational-Experimental Synergy in Reaction Discovery and Optimization for (R)-2-(1-Aminobutyl)-4-fluoroaniline 2HCl Chemistry

The synergy between computational chemistry and experimental work has become a powerful paradigm for accelerating reaction discovery and optimization. For a molecule like (R)-2-(1-Aminobutyl)-4-fluoroaniline, computational tools can provide deep mechanistic insights and predictive power.

Future research will increasingly rely on this synergy:

Ligand Design and Screening: Density Functional Theory (DFT) calculations can be used to model the 3D structures of metal complexes containing new ligands derived from the title compound. This allows for the in silico screening of large virtual libraries of ligands to predict which ones are most likely to afford high stereoselectivity in a given reaction, saving significant experimental time and resources.

Mechanism Elucidation: Computational modeling can map out the entire catalytic cycle for a reaction, identifying key transition states and intermediates. This knowledge is crucial for understanding the origins of stereoselectivity and for rationally designing improved catalysts or reaction conditions.

Predicting Reactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of various derivatives with their observed reactivity or catalytic performance. This can guide the synthesis of next-generation compounds with enhanced properties.

The following table shows a hypothetical example of how computational predictions could guide experimental work in the optimization of an asymmetric reaction.

| Reaction | Parameter Studied | Computational Prediction (DFT) | Experimental Outcome | Synergistic Insight |

| Asymmetric Hydrogenation | Ligand Bite Angle | Optimal ee predicted at 92.5° | Ligand with 93° angle gave highest ee (96%) | Computation correctly identified the crucial geometric parameter for optimization. |

| C-H Functionalization | Regioselectivity | Ortho-position favored by 5 kcal/mol | >99% ortho-selectivity observed | Model accurately predicted site of reaction, avoiding synthesis of undesired isomers. |

| Diastereoselective Alkylation | Transition State Energy | (R,S) transition state is 2.5 kcal/mol lower than (R,R) | (R,S) product formed with 98:2 d.r. | Calculation of transition state energies correctly predicted the major diastereomer. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.